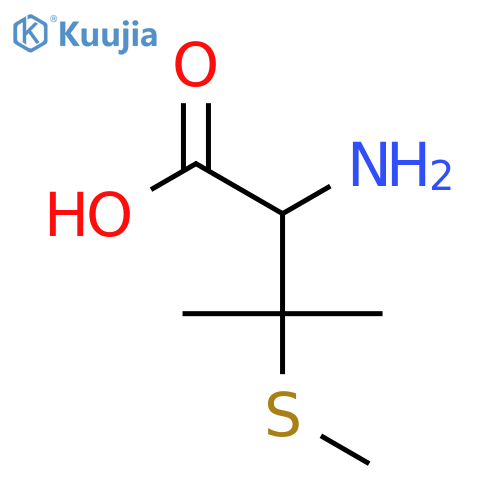Cas no 29913-84-6 (S-Methyl-D-penicillamine)

S-Methyl-D-penicillamine structure
商品名:S-Methyl-D-penicillamine
S-Methyl-D-penicillamine 化学的及び物理的性質
名前と識別子
-
- D-Valine,3-(methylthio)-
- S-Methyl-D-penicillamine
- (2S)-2-amino-3-methyl-3-methylsulfanylbutanoic acid
- S-Methylpenicillamine
- Valine,3-(methylthio)-, D- (8CI)
- (2S)-2-amino-3-methyl-3-(methylsulfanyl)butanoic acid
- SCHEMBL7418366
- CHEMBL3544554
- DTXSID50184026
- XSMLYGQTOGLZDA-BYPYZUCNSA-N
- D-Valine, 3-(methylthio)-
- 29913-84-6
- J-017687
- DB-231774
- 3-(Methylthio)-D-valine; S-Methylpenicillamine;
- (S)-2-Amino-3-methyl-3-(methylthio)butanoic acid
-
- インチ: InChI=1S/C6H13NO2S/c1-6(2,10-3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
- InChIKey: XSMLYGQTOGLZDA-UHFFFAOYSA-N
- ほほえんだ: CSC(C)(C)C(C(O)=O)N
計算された属性
- せいみつぶんしりょう: 163.06679
- どういたいしつりょう: 163.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.1
- トポロジー分子極性表面積: 88.6Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 278.5±35.0 °C at 760 mmHg
- フラッシュポイント: 122.3±25.9 °C
- PSA: 63.32
- じょうきあつ: 0.0±1.2 mmHg at 25°C
S-Methyl-D-penicillamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
S-Methyl-D-penicillamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M326675-100mg |
S-Methyl-D-penicillamine |
29913-84-6 | 100mg |
$ 184.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-483863-500 mg |
S-Methyl-D-penicillamine, |
29913-84-6 | 500MG |
¥2,294.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-483863-500mg |
S-Methyl-D-penicillamine, |
29913-84-6 | 500mg |
¥2294.00 | 2023-09-05 | ||
| 1PlusChem | 1P00C3HZ-25mg |
S-Methyl-D-penicillaMine |
29913-84-6 | ≥95% | 25mg |
$81.00 | 2024-05-06 | |
| 1PlusChem | 1P00C3HZ-50mg |
S-Methyl-D-penicillaMine |
29913-84-6 | ≥95% | 50mg |
$121.00 | 2024-05-06 | |
| TRC | M326675-1g |
S-Methyl-D-penicillamine |
29913-84-6 | 1g |
$ 1455.00 | 2023-09-07 |
S-Methyl-D-penicillamine 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
29913-84-6 (S-Methyl-D-penicillamine) 関連製品
- 443-80-1(2-amino-3-(methylsulfanyl)butanoic acid)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
